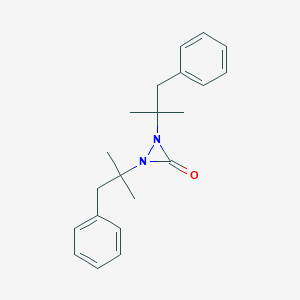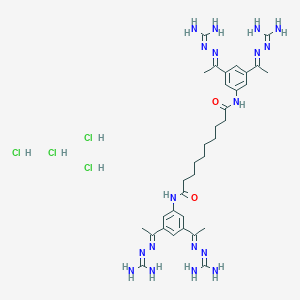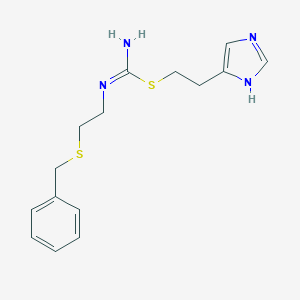
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is synthesized using a specific method. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
科研应用
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a pesticide. In industry, it has been studied for its potential as a corrosion inhibitor.
作用机制
The mechanism of action of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane or cell wall of these organisms.
生化和生理效应
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In fungi and bacteria, it has been shown to inhibit the synthesis of specific proteins or enzymes that are essential for their survival.
实验室实验的优点和局限性
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-established. However, there are also some limitations. It may not be effective against all types of cancer cells, fungi, or bacteria, and its toxicity and side effects are not fully understood.
未来方向
There are several future directions for research on 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its toxicity and side effects, as well as its potential environmental impact as a pesticide.
合成方法
The synthesis of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate involves the reaction between 2-(1H-imidazol-5-yl)ethanamine and 2-benzylsulfanyl ethyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various methods, including recrystallization and column chromatography. This synthesis method is well-established and has been used in various scientific studies.
性质
CAS 编号 |
102203-16-7 |
|---|---|
产品名称 |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
分子式 |
C15H20N4S2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
InChI |
InChI=1S/C15H20N4S2/c16-15(21-8-6-14-10-17-12-19-14)18-7-9-20-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,18)(H,17,19) |
InChI 键 |
OXBAATOLXHSMGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
规范 SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



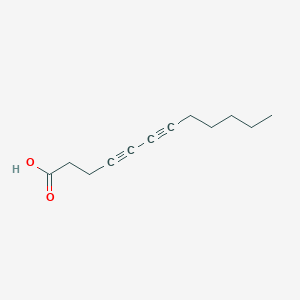


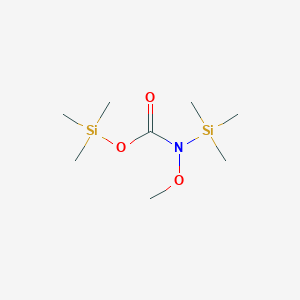

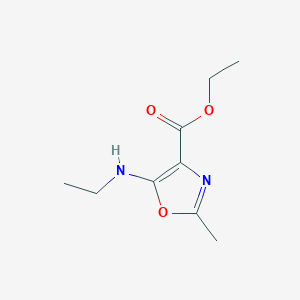
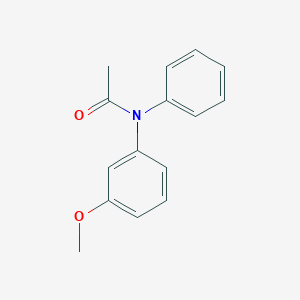



![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

